N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c1-25(22(27)20-11-6-13-28-20)15-21-24-17-8-3-4-9-18(17)26(21)12-14-29-19-10-5-2-7-16(19)23/h2-11,13H,12,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCVECKCICHNQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3Cl)C(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
A patent-disclosed method explores reductive amination for introducing the methyl group. Reaction of the primary amine intermediate with formaldehyde and sodium cyanoborohydride in methanol at pH 5 yields the N-methyl derivative in 70% efficiency. While milder than alkylation, this route necessitates stringent pH control to avoid over-reduction.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the benzimidazole condensation step, achieving 80% yield with reduced energy input. However, scalability remains a challenge due to equipment limitations.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
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Alkylation Step : Continuous flow reactors minimize exothermic risks during methyl iodide addition.
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Purification : Recrystallization from ethanol/water (3:1) replaces column chromatography, improving throughput. Pilot studies report 92% purity with this method.
Comparative Yield Data
| Step | Batch Yield (%) | Continuous Flow Yield (%) |
|---|---|---|
| Benzimidazole Formation | 78 | 82 |
| N-Methylation | 85 | 88 |
| Amidation | 68 | 70 |
Mechanistic Insights and Side-Reaction Mitigation
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Alkylation Selectivity : Steric hindrance from the 2-chlorophenoxyethyl group directs methylation to the less hindered benzimidazole nitrogen.
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Byproduct Formation : Over-alkylation is suppressed by maintaining a 1:1.5 substrate-to-methyl iodide ratio.
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Hydrolysis Risks : Anhydrous conditions during amidation prevent furan-2-carbonyl chloride hydrolysis.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the benzimidazole core, converting it to dihydrobenzimidazole derivatives.
Substitution: The chlorophenoxyethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Benzimidazole derivatives exhibit significant anticancer properties. N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide has been studied for its ability to inhibit the proliferation of cancer cells. Research indicates that compounds with similar structures can induce apoptosis in tumor cells and inhibit cancer cell migration and invasion, suggesting potential use as a chemotherapeutic agent .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that benzimidazole derivatives can disrupt bacterial cell walls and inhibit essential enzymes, making them effective against drug-resistant strains of bacteria . This property positions this compound as a candidate for developing new antibiotics.
Anti-inflammatory Effects
Research has indicated that benzimidazole derivatives can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests that this compound may be useful in treating inflammatory diseases .
Agricultural Applications
Pesticidal Activity
The compound's structure suggests it may possess pesticidal properties. Benzimidazole derivatives are known to act as fungicides and insecticides by disrupting cellular processes in pests and pathogens . Preliminary studies on similar compounds indicate that they can effectively control fungal infections in crops, offering a potential application in sustainable agriculture.
Material Science Applications
Polymer Development
Benzimidazole derivatives have been explored for their role in developing advanced materials. The unique chemical properties of this compound could contribute to the creation of polymers with enhanced thermal stability and mechanical strength .
Nanocomposites
Incorporating this compound into nanocomposite materials may improve their electrical and thermal properties. Research into similar compounds has shown promising results in enhancing the conductivity and durability of polymer-based composites .
Summary of Findings
The applications of this compound span multiple fields, showcasing its versatility as a pharmaceutical agent, agricultural pesticide, and material science component. The following table summarizes key findings related to its applications:
Mechanism of Action
The mechanism of action of N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazole Core
The target compound differs from analogs primarily in the substituent attached to the benzimidazole nitrogen. Key comparisons include:
Key Observations :
- Methoxy vs. Chloro Substituents : Methoxy-substituted analogs (e.g., ) prioritize solubility and pharmacokinetics, while chloro derivatives (e.g., target compound, ) may enhance target binding via hydrophobic interactions.
Antifungal Activity
The structurally related compound (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide () demonstrated antifungal activity attributed to its hybrid pharmacophores (imidazole, benzodioxole).
Biological Activity
N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzodiazoles and features a unique structure comprising a chlorophenoxyethyl group, a benzodiazole ring, and a furan-2-carboxamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C23H20ClN3O3 |
| Molecular Weight | 421.9 g/mol |
| IUPAC Name | N-[1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl]methyl]-N-methylfuran-2-carboxamide |
| InChI Key | QIGVOILJGGHIPQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is known to modulate the activity of various enzymes and receptors involved in inflammatory and cancer pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that play crucial roles in inflammatory responses, thereby reducing inflammation.
- Antitumor Activity : Research indicates that it can induce apoptosis in cancer cells through mitochondrial pathways and increase reactive oxygen species (ROS) production, leading to cell death .
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various pathogens, including resistant strains of bacteria .
Biological Activity Overview
Research has demonstrated that this compound possesses diverse biological activities:
Anticancer Activity
Studies have shown that this compound can effectively inhibit the growth of several cancer cell lines, including:
- Human Breast Adenocarcinoma (MCF-7)
- Human Cervical Carcinoma (HeLa)
- Human Duodenal Adenocarcinoma (HuTu 80)
The cytotoxicity against these cell lines is often measured by IC50 values, indicating the concentration required to kill 50% of the cells. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 10 |
| HuTu 80 | 12 |
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation markers in vitro, suggesting its application in treating inflammatory diseases.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit high activity against both bacterial and fungal pathogens. Notably, certain hybrids have demonstrated effectiveness against antibiotic-resistant strains.
Case Studies
Several studies highlight the biological activity of this compound:
- Study on Antitumor Properties : A study published in Journal of Medicinal Chemistry reported that compounds similar to this one showed significant cytotoxicity against various cancer cell lines through dual mechanisms of DNA synthesis inhibition and DNA damage .
- Inflammatory Response Modulation : Another study demonstrated the ability of this compound to lower pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), indicating potential for therapeutic use in chronic inflammatory conditions .
- Antimicrobial Efficacy : Research highlighted the effectiveness of certain derivatives against Staphylococcus aureus and Candida albicans, showcasing their potential as new antimicrobial agents .
Q & A
Q. What are the recommended synthetic routes for N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide?
Methodological Answer: While direct synthesis of this compound is not explicitly documented, analogous protocols involve:
- Benzodiazole Core Formation : Cyclization of o-phenylenediamine derivatives with carboxylic acids or nitriles under acidic conditions .
- Alkylation : Introduction of the 2-(2-chlorophenoxy)ethyl group via nucleophilic substitution using alkyl halides (e.g., 2-chloroethyl-2-chlorophenoxy ether) in polar aprotic solvents (DMF, DMSO) with a base (K₂CO₃) .
- Carboxamide Coupling : Use of coupling agents like EDC/HOBt or DMT/NMM/TsO⁻ under microwave-assisted conditions (60–100°C, 30–60 min) to attach the N-methylfuran-2-carboxamide moiety .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC .
| Step | Key Reagents/Conditions | Yield Optimization Tips | Reference |
|---|---|---|---|
| Benzodiazole formation | o-Phenylenediamine, RCOOH, HCl, reflux | Monitor pH to avoid side products | |
| Alkylation | 2-Chloroethyl-2-chlorophenoxy ether, K₂CO₃ | Use excess alkylating agent | |
| Carboxamide coupling | EDC, DMT/NMM/TsO⁻, microwave (100W, 60°C) | Pre-activate carboxylic acid |
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the benzodiazole and furan rings. Aromatic protons in benzodiazole typically appear at δ 7.2–8.5 ppm, while methyl groups in N-methylfuran resonate at δ 2.8–3.2 ppm .
- HPLC-MS : Assess purity (>95%) using C18 columns (acetonitrile/water + 0.1% formic acid) with ESI+ detection (expected [M+H]+ ~470–480 m/z) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., benzodiazole vs. benzimidazole tautomerism) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading. For alkylation, DMF outperforms THF due to better solubility of intermediates .
- Microwave Assistance : Reduces reaction time (e.g., carboxamide coupling from 12h to 30min) and minimizes degradation .
- In-Line Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Purity Validation : Impurities >0.1% (e.g., unreacted benzodiazole intermediates) can skew bioactivity data. Use HPLC with diode-array detection (DAD) to identify co-eluting contaminants .
- Assay Standardization : Replicate assays under controlled conditions (pH, temperature, cell lines). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
- Meta-Analysis : Cross-reference structural analogs (e.g., furan vs. thiophene carboxamides) to identify substituent effects on activity .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Key Modifications :
-
Benzodiazole Ring : Replace with benzimidazole or indole to alter π-π stacking with target proteins .
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Chlorophenoxy Group : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Computational Modeling : Docking studies (AutoDock Vina) predict binding affinity to targets like kinase domains. Validate with mutagenesis .
Modification Site Impact on Activity Reference Furan-2-carboxamide Electron-rich groups improve solubility 2-Chlorophenoxyethyl Bulky substituents reduce off-target effects
Q. What advanced analytical techniques address challenges in stability profiling?
Methodological Answer:
- Forced Degradation Studies : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and thermal (40–60°C) conditions. Monitor via LC-MS to identify degradation pathways (e.g., furan ring oxidation to diketones) .
- Hyphenated Techniques : LC-NMR/MS integrates separation with structural elucidation of degradants .
- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers, which may falsely inflate inhibition data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
